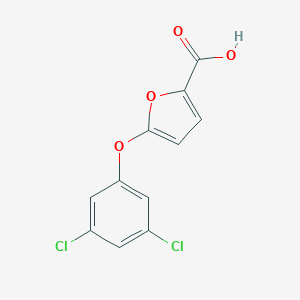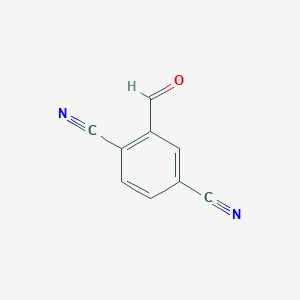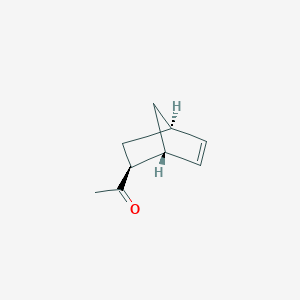
4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a furan ring, a nitro group, and a benzaldehyde moiety connected through a thioether linkage
Wissenschaftliche Forschungsanwendungen
4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its reactive functional groups.
Industrial Applications: It can be employed in the synthesis of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 2-(chloromethyl)furan and 4-mercapto-3-nitrobenzaldehyde in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) results in the formation of the thioether linkage.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.
Major Products Formed
Oxidation: 4-((Furan-2-ylmethyl)thio)-3-nitrobenzoic acid.
Reduction: 4-((Furan-2-ylmethyl)thio)-3-aminobenzaldehyde.
Substitution: Brominated or nitrated derivatives of the furan ring.
Wirkmechanismus
The mechanism of action of 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde depends on its application:
Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to antimicrobial or anticancer effects.
Chemical Reactivity: The aldehyde group can form Schiff bases with amines, which are useful in various chemical syntheses and biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((Furan-2-ylmethyl)thio)benzaldehyde: Lacks the nitro group, making it less reactive in certain biological applications.
4-((Furan-2-ylmethyl)thio)-3-aminobenzaldehyde: Contains an amino group instead of a nitro group, which can alter its reactivity and biological activity.
4-((Furan-2-ylmethyl)thio)-3-nitrobenzoic acid:
Uniqueness
4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which confer distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
IUPAC Name |
4-(furan-2-ylmethylsulfanyl)-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-7-9-3-4-12(11(6-9)13(15)16)18-8-10-2-1-5-17-10/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZUTZDAIMVSAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384296 |
Source


|
| Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-53-2 |
Source


|
| Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














